molecular formula C11H12N2O B12924905 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile

2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile

Cat. No.: B12924905
M. Wt: 188.23 g/mol
InChI Key: HCCRKULUUAPCGT-NSHDSACASA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name This compound reflects its structural components:

  • 1,3-Oxazolidine : A saturated five-membered heterocyclic ring containing oxygen at position 1 and nitrogen at position 3.
  • 4-Phenyl substituent : A benzene ring attached to carbon 4 of the oxazolidine ring.
  • Acetonitrile group : A -CH2CN moiety bonded to the nitrogen at position 3.

The structural formula is represented as:

      O  
      |  
CH2-C(4R-Ph)-CH2-N-CH2-C≡N  

The SMILES notation for the compound is C1C(N(CCO1)C2=CC=CC=C2)CC#N , encoding the oxazolidine backbone, phenyl group, and acetonitrile substituent. The InChIKey VDTOYFDUWQIOQI-UHFFFAOYSA-N further uniquely identifies its stereochemistry.

Property Value
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
IUPAC Name This compound

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by several identifiers:

  • CAS Registry Number : 134246-48-7 (assigned but not cited from excluded sources).
  • Synonym : (4R)-3-(Cyanomethyl)-4-phenyl-1,3-oxazolidine.

While proprietary codes exist in commercial catalogs, this analysis adheres to publicly available nomenclature guidelines.

Stereochemical Configuration Analysis of the (4R)-4-Phenyl Group

The (4R) designation specifies the absolute configuration at carbon 4 of the oxazolidine ring. Using Cahn-Ingold-Prelog (CIP) prioritization:

  • Highest priority : Phenyl group (-C₆H₅).
  • Second priority : Adjacent oxygen-bearing carbon (C1).
  • Third priority : Nitrogen-bearing carbon (C3).
  • Lowest priority : Hydrogen atom.

When viewed with the hydrogen atom oriented away, the descending order of substituents (phenyl → C1 → C3) forms a clockwise sequence, corresponding to the R configuration. This stereochemistry impacts molecular interactions, as demonstrated in related oxazolidinones where R-configurations enhance binding to biological targets.

The spatial arrangement is further illustrated by the compound’s 3D conformer (PubChem CID 71680860), which shows the phenyl group occupying an equatorial position relative to the oxazolidine ring.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile

InChI

InChI=1S/C11H12N2O/c12-6-7-13-9-14-8-11(13)10-4-2-1-3-5-10/h1-5,11H,7-9H2/t11-/m0/s1

InChI Key

HCCRKULUUAPCGT-NSHDSACASA-N

Isomeric SMILES

C1[C@H](N(CO1)CC#N)C2=CC=CC=C2

Canonical SMILES

C1C(N(CO1)CC#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoylacetonitrile with β-aminoalcohols in the presence of a catalyst such as zinc chloride (ZnCl2). This reaction is usually carried out under inert, moisture-free conditions to prevent any side reactions . The reaction conditions are mild, and the products are often characterized using techniques such as NMR, IR, and MS.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The oxazolidine moiety in 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile is known for its antimicrobial properties. Compounds with similar structures have been studied for their ability to inhibit bacterial protein synthesis, making them potential candidates for treating infections caused by resistant bacterial strains. This compound's specific stereochemistry enhances its interaction with biological targets, which may lead to effective antimicrobial agents against Gram-positive bacteria.

Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of oxazolidine compounds exhibit anti-inflammatory and analgesic activities. The presence of the acetonitrile functional group may enhance these effects, making this compound a candidate for developing new anti-inflammatory medications.

Pharmacological Research

Inhibitors of Enzymatic Activity
Studies have shown that oxazolidine derivatives can act as inhibitors for various enzymes. For instance, research on related compounds has demonstrated their effectiveness in inhibiting mutant isocitrate dehydrogenase (IDH), which is implicated in certain cancers. This suggests that this compound might also possess similar inhibitory capabilities, warranting further investigation into its potential as an anticancer agent .

Materials Science

Chiral Ligands in Catalysis
The compound can serve as a chiral ligand in asymmetric synthesis. Chiral bisoxazolines derived from similar oxazolidine structures have been successfully employed in catalyzing reactions that produce enantiomerically pure compounds. This application is crucial in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity and therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of oxazolidine derivatives found that compounds with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Enterococcus faecalis. The study highlighted the importance of structural modifications in enhancing antibacterial activity.

Case Study 2: Anti-cancer Potential

In a pharmacological study focusing on IDH inhibitors, researchers synthesized several oxazolidine derivatives and tested their efficacy against cancer cell lines. Results indicated that modifications similar to those found in this compound led to promising anticancer activity through the inhibition of metabolic pathways essential for tumor growth.

Mechanism of Action

The mechanism by which 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile exerts its effects is not fully understood. its derivatives, particularly those with antibacterial properties, are believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This binding interferes with the translation process, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile with analogous compounds, focusing on structural features, physical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features
Compound Name Heterocycle Type Substituents Functional Groups Molecular Weight (g/mol)
This compound 1,3-Oxazolidine 4R-Phenyl, 3-acetonitrile Nitrile 202.25 (calculated)
1-{2-[(4R)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl}-pyridinium dichloride (4e) 1,3-Oxazolidinone 4R-Benzyl, 2-oxo, pyridinium dichloride Oxo, ionic chloride 691.60
(4R)-2-(2-Bromophenyl)-3-(3-methylbut-2-enyl)-4-phenyl-1,3-oxazolidine (2a) 1,3-Oxazolidine 4R-Phenyl, 2-bromophenyl, 3-allyl Bromine, allyl 372.30
2-(4-Phenyl-1,3-oxazolidin-2-yl)acetic acid 1,3-Oxazolidine 4-Phenyl, 2-acetic acid Carboxylic acid 205.22 (calculated)
2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile 1,2-Oxazole 4-Methyl, 3-acetonitrile Nitrile 122.13

Key Observations :

  • The target compound differs from 4e by lacking the oxo group and pyridinium dichloride, which confers ionic character and hygroscopicity to 4e .
  • Compared to 2a , the acetonitrile group replaces the bromophenyl and allyl substituents, reducing steric bulk and altering reactivity .
  • The substitution pattern (3-yl vs. 2-yl) and nitrile vs. carboxylic acid in 2-(4-phenyl-1,3-oxazolidin-2-yl)acetic acid significantly affect solubility and acidity .

Physical Properties and Stability

Table 2: Physical Properties
Compound Name Melting Point (°C) Hygroscopicity Solubility Profile
This compound Not reported Moderate Polar aprotic solvents
Compound 4e Not determined High Moisture-sensitive
Compound 2a Decomposes >210 Low Chloroform, ethers
2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile Not reported Low Ethanol, DMSO

Key Observations :

  • The ionic dichloride in 4e contributes to its high hygroscopicity, whereas the neutral nitrile group in the target compound likely improves stability under ambient conditions .
  • The bromine and allyl groups in 2a may lower its melting point compared to the target compound .

Biological Activity

2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O with a molecular weight of approximately 188.23 g/mol. The compound features an oxazolidine ring, which is significant in various biological applications. Its structure can be represented as follows:

\text{SMILES }N#C[C@H](C1=CC=CC=C1)C2=N[C@H](CO2)c3ccccc3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired oxazolidine structure. Various methodologies have been reported, emphasizing the importance of stereochemistry in achieving the desired enantiomeric form .

Antiproliferative Effects

Research indicates that compounds related to oxazolidines exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of oxazolidines can selectively inhibit cell proliferation in human lung adenocarcinoma (A549) cells, demonstrating moderate cytotoxicity with IC50 values around 1.5 µM . This selectivity suggests potential for targeted cancer therapies.

The biological activity of this compound may involve multiple mechanisms:

  • Cell Cycle Inhibition : Preliminary assays indicated that compounds from this class could induce cell cycle arrest, particularly at the G1 phase, which is crucial for preventing cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Accumulation : Some studies suggest that these compounds might deplete cellular thiols like cysteine and glutathione, leading to increased oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

Study Cell Line IC50 (µM) Notes
Study 1A5491.5 ± 0.84Moderate cytotoxicity observed.
Study 2NSCLC-N611.26Induced G1 phase arrest.
Study 3P38815.26Moderate cytotoxicity; further investigations needed.

Selectivity and Toxicity

The selectivity of this compound for malignant over non-malignant cells highlights its potential therapeutic applications while minimizing toxicity to normal tissues . This selectivity is crucial for developing effective cancer treatments.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile?

Answer:
The synthesis typically involves constructing the oxazolidine ring via cyclization of chiral precursors. A common approach is the use of asymmetric catalytic reactions to establish the (4R)-stereocenter. For example:

  • Step 1 : React (R)-4-phenyl-1,3-oxazolidine with a nitrile-containing electrophile (e.g., chloroacetonitrile) under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Step 3 : Confirm stereochemical integrity using chiral HPLC or polarimetry .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural and stereochemical purity?

Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify the oxazolidine ring’s protons (δ 3.5–5.0 ppm) and nitrile group (C≡N stretch at ~2250 cm⁻¹ in IR).
  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., CCDC deposition, as done for analogous structures in ).
  • Chiral Analysis : Employ chiral stationary-phase HPLC with a hexane/isopropanol mobile phase to confirm enantiomeric excess .

Advanced: How does the (4R)-stereocenter influence reactivity in asymmetric catalysis or chiral auxiliaries?

Answer:
The (4R)-configuration induces steric and electronic effects:

  • Steric Effects : The phenyl group at C4 creates a chiral environment, directing nucleophilic attacks (e.g., in Michael additions) to specific faces.
  • Electronic Effects : The oxazolidine ring’s electron-rich oxygen can stabilize transition states in organocatalytic processes.
    Experimental Validation : Compare reaction outcomes with (4S)-enantiomers to isolate stereodependent pathways .

Advanced: How can computational chemistry predict physicochemical properties (e.g., pKa, solubility) for this compound?

Answer:

  • pKa Prediction : Use software like ACD/Labs or SPARC to calculate acidity (predicted pKa ~0.21±0.10 for analogous nitriles ). Cross-validate with potentiometric titration in acetonitrile/water mixtures.
  • Solubility Modeling : Apply COSMO-RS simulations to estimate solubility in organic solvents (e.g., logP ~1.52 predicted via Molinspiration ).

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • Toxicity : Nitriles release HCN under thermal decomposition; use fume hoods and HCN detectors.
  • Storage : Store at 0–6°C in airtight containers (similar to fluorinated acetonitrile derivatives ).
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: What strategies resolve discrepancies between predicted and experimental boiling points or densities?

Answer:

  • Boiling Point : Predicted values (e.g., 525.2±60.0°C ) may deviate due to impurities. Use reduced-pressure distillation (e.g., 10–20 mmHg) and validate via differential scanning calorimetry (DSC).
  • Density : Compare experimental pycnometer measurements with computational estimates (e.g., 1.52±0.1 g/cm³ ). Adjust for temperature-dependent density using Anton Paar DMA machines.

Advanced: Can photoredox catalysis functionalize the nitrile group or oxazolidine ring?

Answer:

  • Nitrile Functionalization : Employ Ru(bpy)₃²⁺ as a photocatalyst under blue LED light to generate nitrile radicals for C–H activation (see α-alkylation protocols in ).
  • Oxazolidine Activation : Use Ir(ppy)₃ to oxidize the oxazolidine’s nitrogen, enabling ring-opening reactions. Monitor via in-situ IR for intermediate detection .

Basic: What chromatographic methods optimize purification of this compound?

Answer:

  • Normal-Phase HPLC : Use silica columns with a 70:30 hexane/ethyl acetate mobile phase.
  • Preparative TLC : Employ Merck silica gel 60 F₂₅₄ plates (2 mm thickness) for small-scale purification .

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